![molecular formula C13H9N5O2 B14367501 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one CAS No. 91120-24-0](/img/structure/B14367501.png)
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is a heterocyclic compound that features a unique combination of a tetrazole ring and a pyranoindole structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazole derivative with a suitable indole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable.
化学反应分析
Types of Reactions
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the tetrazole ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated sites.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
科学研究应用
Chemistry
In chemistry, 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can lead to the development of new drugs or therapeutic agents.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also serve as a catalyst in various chemical processes.
作用机制
The mechanism of action of 5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one involves its interaction with specific molecular targets. The tetrazole ring and the pyranoindole structure can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-(Tetrazol-5-yl)phenylboronic acid: Another compound featuring a tetrazole ring, used in similar applications.
2-(Tetrazol-5-yl)phenylboronic acid:
4-(5-oxopyrazolidin-3-yl)phenylboronic acid: A related compound with a different heterocyclic structure.
Uniqueness
5-Methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4(5H)-one is unique due to its combination of a tetrazole ring and a pyranoindole structure. This unique combination provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
91120-24-0 |
|---|---|
分子式 |
C13H9N5O2 |
分子量 |
267.24 g/mol |
IUPAC 名称 |
5-methyl-3-(2H-tetrazol-5-yl)pyrano[3,2-b]indol-4-one |
InChI |
InChI=1S/C13H9N5O2/c1-18-9-5-3-2-4-7(9)12-10(18)11(19)8(6-20-12)13-14-16-17-15-13/h2-6H,1H3,(H,14,15,16,17) |
InChI 键 |
JICGZHZRLNSLJT-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)C(=CO3)C4=NNN=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



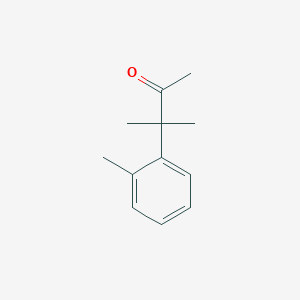
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
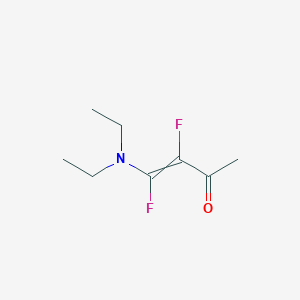
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
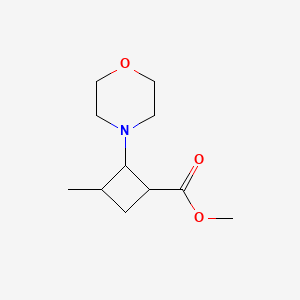
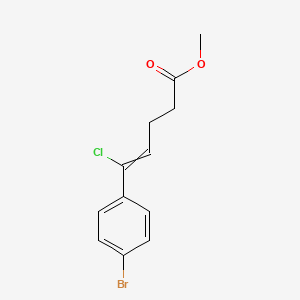
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)
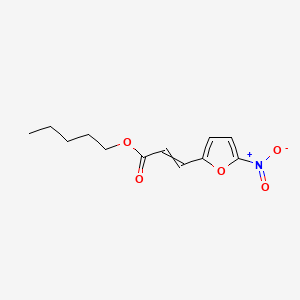

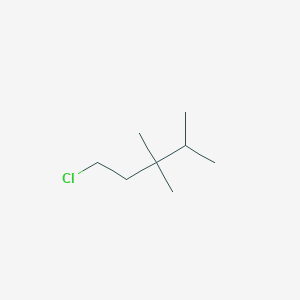
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14367499.png)
![Ethyl 3-amino-2-[(2-chlorophenyl)sulfanyl]but-2-enoate](/img/structure/B14367502.png)
